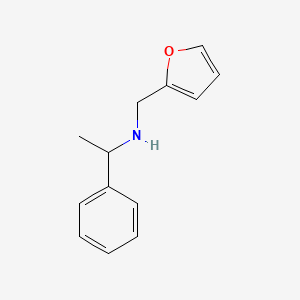

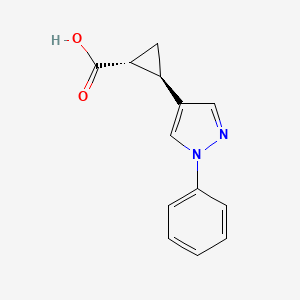

N-(2-Furylmethyl)-1-phenyl-1-ethanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-Furylmethyl)-1-phenyl-1-ethanamine, also known as 2-FMA, is a synthetic chemical compound that has been used in scientific research for its potential applications in laboratory experiments. It is an amphetamine-like compound that has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Applications De Recherche Scientifique

Solid State and Solution Characterization of Chiral, Conformationally Mobile Tripodal Ligands

Research has demonstrated the synthesis of chiral, pseudo C3-symmetric complexes with metals like ZnII and CuII using ligands that include structures similar to "N-(2-Furylmethyl)-1-phenyl-1-ethanamine." These complexes possess an electrophilic coordination site, showcasing their potential in creating propeller-like spatial arrangements pivotal for chiroptical measurements and Monte Carlo/stochastic dynamics simulations, which further elucidates their conformations and reactivities at normal temperatures (Canary et al., 1998).

Characterization of Cytochrome P450 Enzymes

Although primarily focused on metabolism studies related to certain psychoactive compounds, research here indirectly highlights the broader applicative scope of compounds structurally related to "N-(2-Furylmethyl)-1-phenyl-1-ethanamine" in understanding cytochrome P450 enzymes' roles. This enzyme class is crucial for drug metabolism, indicating the compound's derivatives' potential application in pharmacokinetic studies (Nielsen et al., 2017).

Transfer Hydrogenation Catalysis

Chiral synthons based on the structure of "N-(2-Furylmethyl)-1-phenyl-1-ethanamine" have been synthesized and utilized in nickel(II) complexes for catalyzing the asymmetric transfer hydrogenation (ATH) of ketones. These studies provide insight into the catalytic activities and mechanistic pathways of these complexes, offering a foundation for developing new catalytic systems for hydrogenation reactions (Kumah et al., 2019).

Electronic Absorption Spectra of Furan Derivatives

Investigations into the electronic absorption spectra of furan derivatives, including those similar to "N-(2-Furylmethyl)-1-phenyl-1-ethanamine," have allowed for the prediction of molecules' predominant conformations and polarity. These studies are critical for understanding the electronic interactions within molecules, which is vital for designing compounds with specific optical properties (Abu-eittah & Hammed, 1984).

Synthesis and Antiamoebic Activity

A series of chalcones bearing N-substituted ethanamine tails, structurally related to "N-(2-Furylmethyl)-1-phenyl-1-ethanamine," were synthesized and evaluated for their antiamoebic activity. This research signifies the compound's derivatives' potential in developing new antiparasitic agents, with several compounds showing activity superior to the standard drug metronidazole (Zaidi et al., 2015).

Propriétés

IUPAC Name |

N-(furan-2-ylmethyl)-1-phenylethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-11(12-6-3-2-4-7-12)14-10-13-8-5-9-15-13/h2-9,11,14H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWRYGVPRPBVFRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NCC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Furylmethyl)-1-phenyl-1-ethanamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2607337.png)

![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2607341.png)

![(E)-2-amino-1-((3-methoxybenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2607343.png)

![5-chloro-N-[2-methyl-5-(2-methylpropanoylamino)phenyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2607349.png)

![(3-Amino-5-(p-tolylamino)-4-tosylthiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2607350.png)

![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2607351.png)

![Methyl 4-((6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)benzoate](/img/structure/B2607356.png)

![4-(6-(4-benzylpiperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B2607357.png)